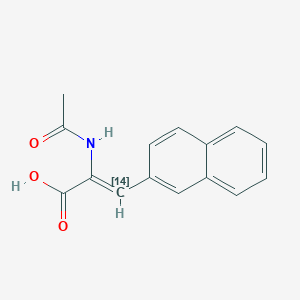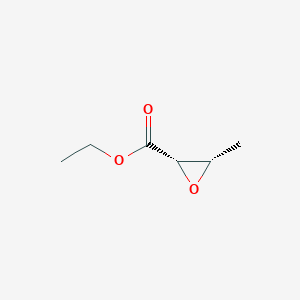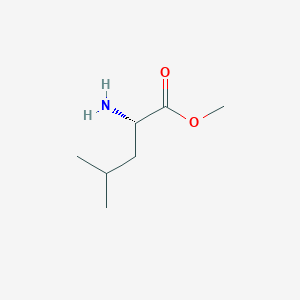
Methyl-L-Leucinat
Übersicht
Beschreibung
Methyl L-leucinate is a methyl ester derivative of the amino acid L-leucine. It is an alpha-amino acid ester, which means it contains both amino and carboxyl groups in its molecular structure. This compound is often used in peptide synthesis and various biochemical applications due to its unique properties .
Wissenschaftliche Forschungsanwendungen
Methyl L-leucinate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving amino acid transport and metabolism.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Wirkmechanismus
Target of Action
Methyl L-leucinate primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is responsible for the cellular uptake of leucine and its derivatives, including Methyl L-leucinate .
Mode of Action
Methyl L-leucinate interacts with LAT1, facilitating its uptake into cells . Once inside the cell, it can activate various cellular processes. For instance, acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Biochemical Pathways
The activation of mTORC1 by leucine and its derivatives, including Methyl L-leucinate, is a consequence of two successive events: the cellular uptake by LAT1 and the activation of mTORC1 following the transport . This process affects the mechanistic target of rapamycin (mTOR) signaling pathway, which regulates cell cycle, growth, metabolism, and survival .
Pharmacokinetics
The pharmacokinetics of Methyl L-leucinate are influenced by its interaction with LAT1. The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine .
Result of Action
The result of Methyl L-leucinate’s action is the activation of mTORC1-mediated signaling, which can regulate cell growth and metabolism . This can have profound effects on cellular processes and overall organism health.
Action Environment
The action, efficacy, and stability of Methyl L-leucinate can be influenced by various environmental factors. For instance, the presence of other molecules that interact with LAT1 can affect the uptake of Methyl L-leucinate . Additionally, the cellular environment, including the pH and presence of other ions, can also impact the action of Methyl L-leucinate .
Biochemische Analyse
Biochemical Properties
Methyl L-leucinate interacts with various enzymes, proteins, and other biomolecules. The structural requirement for the recognition by the L-type amino acid transporter 1 (LAT1), responsible for leucine uptake in cells, includes having a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .
Cellular Effects
Methyl L-leucinate influences cell function by interacting with the mTORC1 pathway . The activation of mTORC1 by leucine and its derivatives, including Methyl L-leucinate, is a consequence of two successive events: the cellular uptake by LAT1 and the activation of mTORC1 following the transport .
Molecular Mechanism
The molecular mechanism of Methyl L-leucinate involves its interactions with biomolecules and changes in gene expression. It is recognized by LAT1 and subsequently activates mTORC1 . The requirement for mTORC1 activation is more rigorous, requiring a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .
Metabolic Pathways
Methyl L-leucinate is involved in the metabolic pathways of leucine
Transport and Distribution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl L-leucinate can be synthesized by esterification of L-leucine with methanol in the presence of an acid catalyst. The reaction typically involves heating L-leucine with methanol and a strong acid like hydrochloric acid to produce methyl L-leucinate hydrochloride .
Industrial Production Methods: In industrial settings, the production of methyl L-leucinate often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl L-leucinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to L-leucine.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: L-leucine.
Substitution: Various substituted esters or amides.
Vergleich Mit ähnlichen Verbindungen
L-leucine: The parent amino acid from which methyl L-leucinate is derived.
Methyl L-isoleucinate: Another methyl ester of a branched-chain amino acid.
Methyl L-valinate: A methyl ester of L-valine, another branched-chain amino acid.
Uniqueness: Methyl L-leucinate is unique due to its specific esterification, which enhances its solubility and reactivity compared to its parent amino acid, L-leucine. This makes it particularly useful in peptide synthesis and other chemical applications where solubility and reactivity are crucial .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXUKJJGUSGLS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883883 | |
| Record name | L-Leucine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2666-93-5 | |
| Record name | (+)-L-Leucine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002666935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Leucine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-leucinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-LEUCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3M3TO108Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl L-leucinate utilized in the synthesis of complex molecules?
A: Methyl L-leucinate serves as a valuable starting material for synthesizing conformationally constrained peptidomimetics containing 2-oxopiperazines []. The process involves a multi-step reaction pathway where Methyl L-leucinate is transformed into an N-(hydroxyalkyl)-2-oxopiperazine intermediate. This intermediate then undergoes diastereoselective alkylation, oxidation, esterification, deprotection, and acylation to yield the desired tripeptide analogues with a 2-oxopiperazine core [].
Q2: What is the significance of studying the solubility of Methyl L-leucinate hydrochloride?
A: Understanding the solubility behavior of Methyl L-leucinate hydrochloride in various solvents is crucial for optimizing its use in chemical processes and drug development. This knowledge aids in selecting suitable solvents for reactions, crystallization, and formulation development []. While the abstract doesn't provide specific results, it indicates that the solubility of Methyl L-leucinate hydrochloride was measured in 12 different pure solvents, suggesting a systematic study of its solubility profile [].
Q3: Can you explain the significance of using Methyl L-leucinate in the context of peptidomimetics?
A: Peptidomimetics are molecules that mimic the biological activity of peptides but often possess improved pharmacological properties like enhanced stability and resistance to enzymatic degradation. The research highlights the use of Methyl L-leucinate in synthesizing peptidomimetics containing 2-oxopiperazines []. The 2-oxopiperazine ring serves as a rigid scaffold that restricts the conformation of the peptidomimetic, potentially leading to increased selectivity and potency for specific biological targets [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


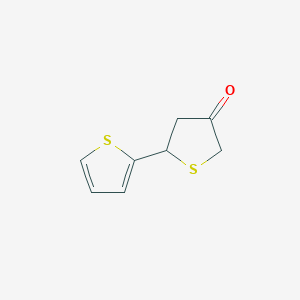



![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
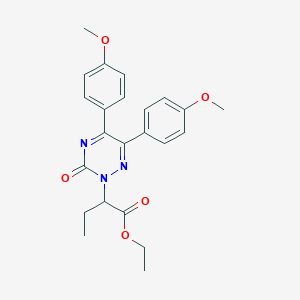
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
